5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Description
Significance of 1,3,4-Thiadiazole (B1197879) Scaffold in Drug Design and Development
The 1,3,4-thiadiazole moiety is considered a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. Its importance in drug design is underscored by its presence in a number of marketed drugs and numerous compounds under investigation. mdpi.com The scaffold's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, makes it a valuable building block for medicinal chemists. nih.gov
The development of new synthetic methodologies has further propelled the exploration of 1,3,4-thiadiazole derivatives, enabling the creation of extensive libraries of compounds for high-throughput screening. nih.gov This has led to the identification of numerous lead compounds with potential applications in a wide array of therapeutic areas.
Derivatives of 1,3,4-thiadiazole have been reported to exhibit a remarkable range of pharmacological activities. This broad spectrum of bioactivity is a testament to the versatility of the thiadiazole core and the influence of its substituents. Key activities include:
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have demonstrated potent antibacterial and antifungal properties. chemmethod.com They are being investigated as potential agents to combat drug-resistant pathogens.
Anticancer Activity: The thiadiazole scaffold is a prominent feature in the design of novel anticancer agents. mdpi.com These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. nih.gov
Anti-inflammatory Activity: Several derivatives have exhibited significant anti-inflammatory effects, suggesting their potential in the treatment of inflammatory disorders.
Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus has been incorporated into molecules with promising anticonvulsant properties, offering potential new avenues for epilepsy treatment.
Antitubercular Activity: In the face of rising tuberculosis drug resistance, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis. researchgate.net
Antiviral Activity: Research has also highlighted the potential of these compounds as antiviral agents, including activity against the hepatitis B virus. oaji.net
The diverse pharmacological profile of 1,3,4-thiadiazole derivatives is summarized in the interactive table below.
| Pharmacological Activity | Therapeutic Potential | Key Research Findings |
|---|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections | Activity against drug-resistant strains has been observed. chemmethod.com |
| Anticancer | Oncology | Induction of apoptosis and inhibition of cell proliferation are common mechanisms. nih.govmdpi.com |
| Anti-inflammatory | Management of inflammatory diseases | Exhibition of significant anti-inflammatory effects in preclinical models. |
| Anticonvulsant | Epilepsy treatment | Promising activity in various seizure models. |
| Antitubercular | Tuberculosis therapy | Efficacy against Mycobacterium tuberculosis has been demonstrated. researchgate.net |
| Antiviral | Viral infection treatment | Activity against viruses such as hepatitis B has been reported. oaji.net |
The therapeutic potential of the 1,3,4-thiadiazole scaffold is evident from the number of drug candidates that have entered clinical development. For instance, certain thiadiazole-containing compounds have been investigated for their efficacy as anticancer agents, targeting specific enzymes or pathways involved in tumor growth. nih.gov The ability to modify the substituents on the thiadiazole ring allows for the optimization of drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which are crucial for the development of successful drug candidates.
Contextualizing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine within 1,3,4-Thiadiazole Research
The compound this compound represents a specific iteration of the versatile 1,3,4-thiadiazole scaffold. To understand its potential significance, it is essential to consider the structural contributions of its constituent parts: the 1,3,4-thiadiazol-2-amine core and the cyclohexyl substituent at the 5-position.
The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a common building block in the synthesis of a wide range of biologically active compounds. chemmethod.comjmchemsci.com The amino group provides a key point for further chemical modification, allowing for the introduction of various functionalities to modulate the compound's properties.
The cyclohexyl group at the 5-position is a bulky, lipophilic substituent. In drug design, the introduction of such a group can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of the cyclohexyl ring can enhance membrane permeability, potentially leading to improved oral bioavailability. Furthermore, the steric bulk of the cyclohexyl group can influence the molecule's binding orientation within a target's active site, potentially leading to enhanced potency or selectivity.
While specific research on the biological activities of this compound is not extensively documented in publicly available literature, studies on related N-cyclohexyl-1,3,4-thiadiazol-2-amine derivatives have shown, for example, antitubercular activity. researchgate.net The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is known to be a critical determinant of biological activity. mdpi.com Therefore, the presence of the cyclohexyl group in this compound suggests that this compound could be a valuable subject for further investigation across various therapeutic areas where 1,3,4-thiadiazole derivatives have shown promise. Its unique combination of a proven pharmacophore and a lipophilic substituent warrants its exploration in the ongoing search for novel and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBDGPFJLDEFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205409 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-77-0 | |
| Record name | 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Research on Biological Activities and Mechanisms of Action
Antimicrobial Activity
The 1,3,4-thiadiazole (B1197879) nucleus is a well-established pharmacophore associated with diverse antimicrobial properties. nih.govcbijournal.com Its derivatives have been extensively studied and have shown a wide range of activities, including antibacterial, antifungal, and antimycobacterial effects. researchgate.netnih.gov The biological activity is attributed to the strong aromaticity of the ring system, which provides in vivo stability, and the presence of the sulfur atom, which can enhance liposolubility. Many derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are considered promising lead compounds for the development of new antimicrobial agents. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated notable efficacy against a variety of bacterial strains. ekb.eg Studies have shown that the nature of the substituent on the thiadiazole ring plays a critical role in determining the antibacterial spectrum and potency. nih.gov
Research has demonstrated that these compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govneliti.com For instance, certain fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.govneliti.com In another study, different 2,5-disubstituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial activity, with some compounds showing moderate to good activity against the tested strains. gavinpublishers.com The structural variations, such as the addition of different aryl groups, significantly influence the antibacterial outcomes. ekb.eg
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | nih.gov |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | E. coli | Variable | gavinpublishers.com |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | P. aeruginosa | Variable | gavinpublishers.com |
Antifungal Efficacy against Specific Fungi (e.g., Candida albicans, Aspergillus niger, R. oryzae)
The antifungal potential of the 1,3,4-thiadiazole scaffold is well-documented, with numerous derivatives exhibiting potent activity against clinically relevant fungal pathogens. nih.gov Studies have consistently shown efficacy against species such as Candida albicans and Aspergillus niger. nih.govneliti.com
The activity of these compounds is highly dependent on their substitution patterns. For example, derivatives bearing oxygenated substituents on a phenyl ring at the 5-position have shown significant antifungal activity against A. niger and C. albicans, with MIC values reported between 32–42 μg/mL. nih.gov In a separate investigation, a series of novel 1,3,4-thiadiazole derivatives were synthesized and tested against eight different Candida species. nih.gov One of the most active compounds, bearing a 2,4-dichlorophenyl moiety, was particularly effective against C. albicans with a MIC value of 5 µg/mL and also showed significant activity against C. krusei and C. glabrata at 10 µg/mL. nih.gov Furthermore, a specific derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent agent against various Candida species, with MIC values ranging from 8 to 96 μg/ml. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Fungal Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Derivative with 2,4-dichlorophenyl moiety | Candida albicans | 5 | nih.gov |
| Derivative with 2,4-difluorophenyl moiety | Candida albicans | 10 | nih.gov |
| Derivative with 2,4-dichlorophenyl moiety | Candida krusei | 10 | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8 - 96 | nih.govresearchgate.net |
| 5-(phenyl with oxygenated substituents)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32 - 42 | nih.gov |
Antimycobacterial Activity (e.g., against M. tuberculosis)
A significant area of research for 1,3,4-thiadiazole derivatives has been in the discovery of new antitubercular agents. nih.govcbijournal.com The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel compounds. researchgate.net Research has specifically highlighted the potential of derivatives containing a cyclohexyl group.
A series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives were synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain. researchgate.netpnrjournal.compnrjournal.com The results were highly promising, with several compounds exhibiting significant antimycobacterial activity. researchgate.net One compound containing a 3,4-dimethoxy phenyl group showed excellent activity with a MIC of 1.6 µg/mL. pnrjournal.compnrjournal.com The unsubstituted phenyl derivative also demonstrated good activity at 3.12 µg/mL, which was equivalent to the standard drugs Pyrazinamide and Ciprofloxacin. researchgate.netpnrjournal.com Other derivatives in the same series showed equipotent activity at a MIC of 6.25 µg/mL. researchgate.netpnrjournal.com Another study also identified a 1,3,4-thiadiazole derivative featuring a cyclohexyl group as having the best inhibitory activity (67% inhibition at 6.25 µg/mL) within its series against M. tuberculosis. nih.gov
Table 3: Antimycobacterial Activity of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine Derivatives against M. tuberculosis H37Rv
| Compound Substituent (on Phenyl Ring) | Activity (MIC in μg/mL) | Reference |
|---|---|---|
| 3,4-dimethoxy | 1.6 | researchgate.netpnrjournal.com |
| Unsubstituted | 3.12 | researchgate.netpnrjournal.com |
| 4-chloro | 6.25 | researchgate.netpnrjournal.com |
| 4-methoxy | 6.25 | researchgate.netpnrjournal.com |
| 4-nitro | 6.25 | researchgate.netpnrjournal.com |
Mechanisms of Antimicrobial Action
Understanding the mechanisms through which 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and its analogs exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has pointed towards several modes of action, including disruption of the microbial cell wall and interference with biofilm formation.
The microbial cell wall is a critical structure for pathogen survival and a key target for antimicrobial agents. While the precise mechanism for all 1,3,4-thiadiazole derivatives is not fully elucidated, evidence suggests that some compounds act by disrupting cell wall integrity. One study on the antifungal mechanism of a potent 1,3,4-thiadiazole derivative found that its activity involved the disruption of cell wall biogenesis. nih.govresearchgate.net This was evidenced by the inability of treated fungal cells to maintain their shape, their increased size, and the formation of buds lacking a proper chitin (B13524) layer. researchgate.net This disruption leads to a loss of osmotic resistance and leakage of cellular contents, ultimately inhibiting fungal growth. researchgate.net The ability of compounds to penetrate the cell wall can also be a factor in their efficacy; the peptidoglycan layer of Gram-positive bacteria is generally more permeable to hydrophobic compounds than the lipopolysaccharide-containing outer membrane of Gram-negative bacteria. nih.gov
Microbial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, rendering them highly resistant to conventional antibiotics. nih.gov The ability to inhibit or disrupt these biofilms is a highly desirable attribute for new antimicrobial agents. Several studies have demonstrated that 1,3,4-thiadiazole derivatives can effectively interfere with biofilm formation by various pathogens. dergipark.org.trmdpi.com
One investigation into novel thiadiazole derivatives found they could act as biofilm dispersal agents against preformed biofilms of significant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans. nih.gov Specific derivatives demonstrated notable anti-biofilm activity, with Biofilm Inhibitory Concentration (BIC₅₀) values—the concentration required to inhibit 50% of biofilm formation—as low as 6.1 to 14.4 µg/mL against certain bacterial strains. nih.gov Generally, inhibitors of biofilm formation are compounds that can prevent microbial attachment to surfaces by interfering with bacterial adhesion processes. dergipark.org.tr
Targeting Specific Enzymes (e.g., E. coli MurB, CYP51)
Based on the available scientific literature, there is no specific information detailing the inhibitory activity of this compound against the enzymes Escherichia coli MurB or Cytochrome P450 Family 51 (CYP51). Research on the 1,3,4-thiadiazole class of compounds has explored various enzyme inhibitory activities, but specific assays and results for the cyclohexyl derivative are not documented in the retrieved sources. ncats.io
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a prominent scaffold in the design of novel anticancer agents, with various derivatives showing significant activity against numerous cancer types. mdpi.comnih.govnih.govnih.govmdpi.com These compounds are known to interfere with multiple biological pathways crucial for cancer cell proliferation and survival. nih.gov However, specific research delineating the anticancer profile of this compound is not extensively covered in the available literature.
There is a lack of specific data on the cytotoxic effects of this compound against common cancer cell lines. Studies on analogous compounds, where the cyclohexyl group is replaced by other moieties (such as aryl or substituted phenyl groups), have demonstrated a wide range of cytotoxic potencies against cell lines like MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT-116 (colon). nih.govnih.govresearchgate.netresearchgate.net For instance, certain 5-aryl-1,3,4-thiadiazole derivatives have shown IC50 values in the low micromolar range. mdpi.comnih.gov Without direct experimental evidence, the cytotoxic profile of the specific cyclohexyl derivative cannot be detailed.
The induction of apoptosis (programmed cell death) and arrest of the cell cycle are common mechanisms of action for many anticancer compounds, including various 1,3,4-thiadiazole derivatives. nih.govsemanticscholar.orgnih.govnih.gov For example, studies on other compounds within this class have shown they can induce apoptosis by activating caspases and altering the expression of pro- and anti-apoptotic proteins, as well as cause cell cycle arrest at different phases (e.g., G2/M). nih.govnih.gov However, there are no specific studies available that demonstrate or quantify the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.
The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer, making them key therapeutic targets. cellsignal.comresearchgate.netnih.govmdpi.com While some 1,3,4-thiadiazole derivatives have been investigated for their potential to modulate these pathways, there is no specific information available describing the effect of this compound on either the PI3K/Akt or MAPK/ERK signaling cascades.
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Some heterocyclic compounds are explored for their ability to overcome MDR, either by inhibiting efflux pumps or by acting on targets that are not affected by conventional drugs. The potential of this compound in the context of overcoming multidrug resistance in cancer has not been reported in the available scientific literature.
Identifying specific molecular targets is crucial for understanding the mechanism of action of a potential anticancer agent. Various derivatives of 1,3,4-thiadiazole have been found to inhibit specific targets such as protein kinases (e.g., VEGFR-2, BRAF), carbonic anhydrases, and other enzymes vital for cancer cell function. ncats.ionih.govmdpi.com However, research specifically identifying and validating the molecular targets of this compound is not documented in the available sources.
Inhibition of Specific Molecular Targets
Histone Deacetylase (HDAC)
The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. researchgate.net Their inhibition can induce growth arrest and apoptosis in cancer cells, making them a key target in oncology. mdpi.com
Research into 5-aryl-1,3,4-thiadiazole-based hydroxamic acids, which are structural analogs, has demonstrated potent HDAC inhibition and anticancer cytotoxicity. A number of compounds in this series were found to possess significant HDAC inhibition effects and were generally two- to five-fold more potent in terms of cytotoxicity when compared to the approved HDAC inhibitor SAHA (Suberoylanilide hydroxamic acid) against several cancer cell lines. Docking studies suggested that these hydroxamic acid derivatives displayed higher binding affinities toward HDAC8 than SAHA.
| Compound ID | 5-Position Substituent | HDAC Inhibition (IC50) | Cytotoxicity (GI50, µM) - HCT-116 |
| 5b | 2-chlorophenyl | Data not specified | 1.8 ± 0.1 |
| 5c | 3-chlorophenyl | Data not specified | 1.9 ± 0.1 |
| 5d | 4-chlorophenyl | Data not specified | 1.5 ± 0.1 |
| SAHA | (Reference) | Data not specified | 7.8 ± 0.2 |
| Data derived from studies on 5-Aryl-1,3,4-Thiadiazole-Based Hydroxamic Acids. |
Abl Tyrosine Kinase
Derivatives of 1,3,4-thiadiazole have been discovered as potent inhibitors of Abl tyrosine kinase, a key target in the treatment of Chronic Myelogenous Leukemia (CML). nih.gov The Bcr-Abl fusion protein, resulting from a chromosomal translocation, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation. nih.gov
One study identified a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as effective Abl tyrosine kinase inhibitors. Molecular docking simulations were used to understand the structure-activity relationship (SAR) of these inhibitors. Another study focused on N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which demonstrated selective activity against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM for Abl protein kinase inhibition. nih.gov This highlights the potential of the 1,3,4-thiadiazole core in designing targeted leukemia therapies. nih.gov
| Compound | Target | Activity (IC50) | Cell Line |
| Compound 2 | Abl protein kinase | 7.4 µM | K562 |
| Data for N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide. nih.gov |
Focal Adhesion Kinase
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cellular adhesion, migration, and proliferation. Its strategic targeting is an emerging approach for cancer treatment. dovepress.com A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazol-2-amine have been developed as micromolar inhibitors of FAK, functioning by targeting the ATP-binding pocket of the enzyme. nih.gov
More recent research on imidazo[2,1-b] nih.govdrugbank.comthiadiazole derivatives, which incorporate the thiadiazole core, has shown significant inhibition of the FAK signaling network. The lead compound from this series, 10l , exhibited effective antiproliferative activity against various pancreatic ductal adenocarcinoma (PDAC) cell models, with IC50 values in the low micromolar range (1.04–3.44 µM). dovepress.com This activity was associated with a reduction in cell migration, induction of apoptosis, and cell cycle arrest in the G2/M phase. dovepress.com
| Compound Series | Target | Activity Range (IC50) | Cell Lines |
| Imidazo[2,1-b] nih.govdrugbank.comthiadiazoles | FAK Signaling | 1.04–3.44 µM | PDAC cells |
| Data derived from studies on imidazo[2,1-b] nih.govdrugbank.comthiadiazole derivatives. dovepress.com |
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a central regulator of cell growth, metabolism, and survival, and its improper activation is common in many cancers. drugbank.com Consequently, Akt is a significant target for cancer drug development. Structure-guided optimization has led to the development of a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines as Akt kinase inhibitors. drugbank.com These compounds were shown to inhibit the Akt pathway in cancer cells, as measured by the reduced phosphorylation of downstream proteins like GSK and FKHR. drugbank.com
Furthermore, research into 1,2,4-triazolo[3,4-b] nih.govdrugbank.comthiadiazole derivatives has demonstrated inhibition of both AKT1 and AKT2 activation.
| Compound Series | Target | Effect |
| N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines | Akt Kinase | Inhibition of pathway proteins pGSK and pFKHR |
| 1,2,4-triazolo[3,4-b] nih.govdrugbank.comthiadiazole derivatives | AKT1 and AKT2 | Inhibition of activation |
| Data derived from studies on various thiadiazole-containing scaffolds. drugbank.com |
Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Inhibiting tubulin polymerization is a clinically validated anticancer strategy that disrupts cell division. The 1,3,4-thiadiazole nucleus has been incorporated into molecules designed as tubulin polymerization inhibitors.
A series of imidazo[2,1-b] nih.govdrugbank.comthiadiazole-linked oxindoles were synthesized and investigated for their anti-proliferative activity. Several of these compounds exhibited potent activity, leading to the accumulation of cells in the G2/M phase of the cell cycle, an effect consistent with the inhibition of tubulin assembly. These compounds were found to bind at the colchicine (B1669291) binding site of tubulin.
| Compound ID | Cell Line (A549) IC50 (µM) | Cell Line (MCF-7) IC50 (µM) | Tubulin Polymerization Inhibition (IC50, µM) |
| 7 | 1.2 | 0.9 | 1.6 |
| 11 | 1.6 | 1.1 | 1.8 |
| 15 | 1.8 | 1.5 | 1.9 |
| Data derived from studies on imidazo[2,1-b] nih.govdrugbank.comthiadiazole-linked oxindoles. |
Epidermal Growth Factor Receptors (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers signaling pathways controlling cell proliferation and survival. nih.gov Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target. nih.gov The 1,3,4-thiadiazole scaffold has been utilized in the design of EGFR inhibitors. nih.gov
A series of adamantane-containing 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRL858R-TK) forms of the receptor. Several compounds showed potent inhibition, with IC50 values in the nanomolar range, comparable to the reference standard, Lapatinib.
| Compound ID | EGFRWT Inhibition (IC50, nM) | EGFRL858R-TK Inhibition (IC50, nM) |
| 5 | 85 | 37.85 |
| 14c | 71.5 | 41.19 |
| 17 | 75 | 40.15 |
| Lapatinib | 31.8 | 39.53 |
| Data derived from studies on adamantane-containing 1,3,4-thiadiazole derivatives. |
Topoisomerase II
Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication and transcription. It is a well-established target for anticancer drugs, which can act as either catalytic inhibitors or "poisons" that stabilize the DNA-Topo II cleavage complex, leading to cell death.
A study of 2,5-disubstituted 1,3,4-thiadiazole derivatives investigated their cytotoxic activity and interaction with human Topo II. The research found that while some derivatives acted as catalytic inhibitors of the enzyme, others were capable of stabilizing the DNA-Topo II cleavage complex, classifying them as Topo II poisons. These compounds demonstrated the ability to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells.
| Compound ID | Cell Line (MCF-7) IC50 (µM) | Cell Line (MDA-MB-231) IC50 (µM) | Mechanism of Action |
| 2 | 120-160 | 70-170 | Topo II catalytic inhibitor |
| 3 | 120-160 | 70-170 | Topo II poison |
| 4 | 120-160 | 70-170 | Topo II poison |
| Data derived from studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives. |
Enzyme Inhibition Studies Beyond Cancer
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thus terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. tandfonline.com
The 1,3,4-thiadiazole scaffold has proven to be a highly effective framework for the development of potent AChE inhibitors. tandfonline.com Numerous studies have reported the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives that exhibit significant in vitro inhibitory activity against AChE, often with IC50 values in the nanomolar to low micromolar range. tandfonline.comnih.govbiointerfaceresearch.comtbzmed.ac.ir For example, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus displayed potency in the nanomolar range, with the most active compound having an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir Another study found a potent and selective AChE inhibitor with an IC50 value of 0.053 µM. tandfonline.com Kinetic studies have often revealed a mixed-type mechanism of inhibition, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Various 1,3,4-Thiadiazole Derivatives
| Compound Series | Most Potent Derivative Example | Target Enzyme | IC50 |
| Benzamide-1,3,4-thiadiazole Hybrids | Compound 7e (meta-fluoro substituted) | AChE | 1.82 ± 0.6 nM |
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diols | Compound 9 | AChE | 0.053 µM |
| 5-Aryl-N-Alkyl-1,3,4-thiadiazol-2-amines | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | ~12.8 µM (Calculated from reported range) |
| 5-Benzyl-1,3,4-thiadiazole Derivatives | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | 33.16 µM |
| Thiazolidinone-1,3,4-thiadiazole Hybrids | Compound 4o | AChE | ~50.1 µM (Calculated from pIC50 of 1.30) |
Data compiled from multiple studies to illustrate the potential of the 1,3,4-thiadiazole scaffold. tandfonline.comnih.govbiointerfaceresearch.comtbzmed.ac.irresearchgate.net
α-Glucosidase Enzyme Inhibition
The 1,3,4-thiadiazole scaffold has been a subject of interest in the development of α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Research into derivatives of this core structure has revealed that specific substitutions significantly influence their inhibitory potential.
A study focusing on novel 1,3,4-thiadiazole derivatives identified a compound featuring a cyclohexyl group as a potent inhibitor of α-glucosidase. nih.gov Specifically, the compound N-(4-fluorophenyl)-2-((5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated significant inhibitory activity. nih.gov Its potency was quantified with an IC50 value of 34.65 ± 1.78 µM and a Kᵢ value of 15.86 ± 0.92 µM, showcasing a notable effect compared to the standard drug acarbose (B1664774) (IC50: 132.51 ± 9.86 µM; Kᵢ: 21.52 ± 2.72 µM). nih.gov This highlights the cyclohexyl moiety's contribution to the molecule's ability to inhibit this key enzyme in carbohydrate metabolism. nih.gov
| Compound | Structure | IC₅₀ (µM) | Kᵢ (µM) | Reference |
|---|---|---|---|---|
| N-(4-fluorophenyl)-2-((5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Cyclohexyl-substituted 1,3,4-thiadiazole derivative | 34.65 ± 1.78 | 15.86 ± 0.92 | nih.gov |
| Acarbose (Standard) | Reference Drug | 132.51 ± 9.86 | 21.52 ± 2.72 | nih.gov |
Aldose Reductase (AR) Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy to prevent diabetic complications. nih.gov Derivatives of 1,3,4-thiadiazole have been systematically evaluated for their AR inhibitory activity.
In the same comprehensive study, the N-(4-fluorophenyl)-2-((5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivative was identified as the most potent aldose reductase inhibitor among the tested series. nih.gov The compound exhibited an exceptionally low IC50 value of 20.16 ± 1.07 nM and a Kᵢ value of 15.39 ± 1.61 nM. nih.gov This level of inhibition was substantially greater than that of the reference inhibitor, epalrestat, which had an IC50 of 265.00 ± 2.26 nM and a Kᵢ of 837.70 ± 53.87 nM. nih.gov The data strongly suggests that the cyclohexyl group plays a critical role in the high-affinity binding to the aldose reductase enzyme. nih.gov
| Compound | Structure | IC₅₀ (nM) | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| N-(4-fluorophenyl)-2-((5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Cyclohexyl-substituted 1,3,4-thiadiazole derivative | 20.16 ± 1.07 | 15.39 ± 1.61 | nih.gov |
| Epalrestat (Standard) | Reference Drug | 265.00 ± 2.26 | 837.70 ± 53.87 | nih.gov |
Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. rsc.orgnih.gov The 1,3,4-thiadiazole nucleus is a recognized scaffold in the design of selective COX-2 inhibitors. rsc.orgnih.govresearchgate.net Numerous studies have synthesized and evaluated various 1,3,4-thiadiazole derivatives, demonstrating that this heterocyclic system can be incorporated into molecules that potently and selectively inhibit the COX-2 enzyme. nih.govresearchgate.net For instance, certain thiadiazole-thiazolidinone hybrids have shown COX-2 inhibition in the nanomolar range, comparable to the standard drug celecoxib. nih.gov However, specific inhibitory data for this compound against COX-2 is not detailed in the available research, though the general class of compounds shows significant promise in this area.
Bloom Helicase Inhibition
Bloom helicase (BLM) is a DNA helicase crucial for maintaining genomic integrity, and its inhibition is being explored as a potential anticancer strategy. nih.govnih.gov As part of a medicinal chemistry effort to optimize inhibitors of BLM, a series of derivatives based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold were synthesized and evaluated. nih.gov
Within this series, the role of the substituent at the 5-position of the thiadiazole ring was investigated. While aryl groups like pyridine (B92270) were tolerated, replacing the aromatic ring with an aliphatic group was also tested. nih.gov A key analog, where the pyridine group was replaced with a cyclohexane (B81311) ring, was synthesized. nih.gov However, upon testing, this cyclohexane derivative was found to be inactive against Bloom helicase, with a reported IC50 value greater than 83 µM. nih.gov This finding indicates a strong preference for an aromatic or heteroaromatic group at this position for effective enzyme inhibition. nih.gov
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cyclohexane derivative (4d) | N-(3,4-dichlorophenyl)-5-cyclohexyl-1,3,4-thiadiazol-2-amine | > 83 | nih.gov |
Caspase-3 Inhibition
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The inhibition of specific caspases, such as caspase-3, is a target for therapeutic intervention in diseases characterized by excessive cell death. mdpi.com Research into the anti-apoptotic potential of 1,3,4-thiadiazole derivatives has been undertaken.
In a study focused on synthesizing novel 1,3,4-thiadiazoles as potential anti-apoptotic agents, a series of (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines were created. mdpi.com Among these, the compound (E)-N-Cyclohexyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine was synthesized and characterized. mdpi.com The study investigated the inhibition of apoptotic caspases as a potential mechanism of action for these compounds, with a focus on caspases-3, 8, and 9. mdpi.com
Other Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
Antidiabetic Activity
The 1,3,4-thiadiazole ring is a versatile scaffold that has been incorporated into various compounds designed to exhibit antidiabetic properties. researchgate.netnih.govmdpi.com The antidiabetic potential of these derivatives is often linked to their ability to inhibit key enzymes involved in glucose metabolism and the progression of diabetic complications. nih.govmdpi.com
The primary mechanisms through which 1,3,4-thiadiazole derivatives exert their antidiabetic effects are the inhibition of α-glucosidase and aldose reductase. nih.gov As detailed previously, a derivative containing a cyclohexylamino group showed potent dual inhibition against both enzymes. nih.gov Its ability to inhibit α-glucosidase helps in controlling post-meal blood glucose spikes, while its potent inhibition of aldose reductase suggests a role in mitigating long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.gov The superior in vitro performance of the cyclohexyl-containing derivative against both enzymes, when compared to standard drugs like acarbose and epalrestat, underscores its potential as a lead structure for the development of new antidiabetic agents. nih.gov
Anti-inflammatory Activity
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable anti-inflammatory properties. arjonline.orgresearchgate.net Research indicates that these compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.gov Fused heterocyclic systems, such as imidazo[2,1-b] arjonline.orgsaudijournals.comfrontiersin.orgthiadiazoles, have been synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov
In vivo studies, such as the carrageenan-induced rat paw edema test, are commonly used to assess the anti-inflammatory potential of these compounds. nih.govnih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] arjonline.orgsaudijournals.comfrontiersin.orgthiadiazole derivatives were synthesized and tested, with some compounds showing superior anti-inflammatory activity compared to the standard drug, diclofenac. nih.gov Molecular docking studies have further supported these findings by investigating the theoretical bond interactions between the compounds and the COX-1/COX-2 enzymes. nih.gov Similarly, N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides have also shown fair anti-inflammatory activity in preclinical models. nih.gov The anti-inflammatory potential of the thiadiazole nucleus makes it a promising foundation for the development of new therapeutic agents. ijpsdronline.com
Table 1: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives This table is representative of the types of data found in the cited research for the broader class of 1,3,4-thiadiazole derivatives.
| Compound Type | Test Model | Observed Effect | Reference |
|---|---|---|---|
| 2,6-diaryl-imidazo[2,1-b] arjonline.orgsaudijournals.comfrontiersin.orgthiadiazole derivatives | Carrageenan-induced rat paw edema | Some compounds showed better activity than diclofenac. | nih.gov |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity observed. | nih.gov |
| 2,5-disubstituted-1,3,4-thiadiazole Schiff bases | Carrageenan-induced paw edema | One derivative showed a superior anti-inflammatory profile. | thaiscience.info |
Antiviral and Antileishmanial Activity
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which may contribute to its antiviral capabilities. nih.gov Derivatives have been investigated for a range of antiviral applications, including activity against the Hepatitis B virus (HBV). nih.govmdpi.com Studies on novel 1,3,4-thiadiazole derivatives have demonstrated their potential to inhibit HBV DNA replication in vitro. mdpi.com The substitution pattern on the thiadiazole ring, such as the replacement of a sulfide (B99878) group with a sulfinyl group, has been shown to influence the inhibitory activity. mdpi.com
In addition to antiviral properties, the thiadiazole scaffold has been extensively explored for its antiprotozoal effects, particularly against Leishmania species. researchgate.netmui.ac.ir Leishmaniasis is a significant health issue, and the search for new treatments is ongoing. nih.gov A variety of 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives have been synthesized and have shown potent antileishmanial activity against both the promastigote and amastigote forms of Leishmania major. mui.ac.irnih.govtandfonline.com The mechanism of action for some of these compounds is thought to involve the inhibition of L. major DNA topoisomerase IB. nih.gov Structure-activity relationship (SAR) studies have indicated that modifications at the C-2 position of the thiadiazole ring are crucial for determining the potency and physicochemical properties of these antileishmanial agents. mui.ac.ir For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety showed good antileishmanial activity, with the 4-methylbenzyl analog being the most active against promastigotes. nih.gov
Table 2: Antiviral and Antileishmanial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Series | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | Leishmania major (promastigotes) | 4-methylbenzyl analog (3i) was the most active compound. | nih.gov |
| 5-(nitroheteroaryl)-1,3,4-thiadiazoles | Leishmania major (amastigotes) | Hydroxypropylamino and methoxypropylamino analogs showed high selectivity. | tandfonline.com |
| 2-substituted-thio-1,3,4-thiadiazoles | Leishmania major | Compounds showed good activity after 48- and 72-hour incubation. | mui.ac.ir |
| Novel 1,3,4-thiadiazole derivatives | Hepatitis B Virus (HBV) | Demonstrated inhibition of HBV DNA replication. | mdpi.com |
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold is present in established drugs like acetazolamide (B1664987) and methazolamide (B1676374) and is recognized for its potent anticonvulsant activity. arjonline.orgnirmauni.ac.in A significant body of research has focused on synthesizing and evaluating new derivatives for the treatment of epilepsy. frontiersin.orgnih.govnih.gov These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to determine their efficacy and potential mechanism of action. nih.govnih.gov
Of particular relevance is a study on novel thiourea (B124793) derivatives incorporating a 5-cyclohexylamino-1,3,4-thiadiazole moiety. Several of these compounds demonstrated notable anticonvulsant effects in the pentylenetetrazole (PTZ) model, suggesting therapeutic potential in petit mal seizures. The structure-activity relationship in this series indicated that specific substitutions on the thiourea pharmacophore, such as 4-chlorophenyl and allyl groups, were beneficial for activity. The lipophilic nature of the ring system is believed to contribute to this activity. frontiersin.org
Table 3: Anticonvulsant Activity of 5-Cyclohexylamino-1,3,4-thiadiazole Derivatives in the PTZ Model Data extracted from a study on thiourea derivatives carrying the 5-cyclohexylamino-1,3,4-thiadiazole moiety.
| Compound ID | Substitution on Thiourea Moiety | Effect | ED₅₀ (mg/kg) |
|---|---|---|---|
| 10 | 2-methylphenyl | Increased survival rate | 68.42 |
| 11 | 4-chlorophenyl | Increased survival rate | 43.75 |
| 13 | Allyl | Increased survival rate | 18.75 |
| 14 | 4-methylphenyl | Increased survival rate | 25.00 |
Analgesic Activity
Many compounds possessing anti-inflammatory properties also exhibit analgesic effects, and this holds true for 1,3,4-thiadiazole derivatives. nih.govnih.gov Their antinociceptive activity is often evaluated using models like the acetic acid-induced writhing test, which assesses peripherally mediated analgesia, and the hot-plate or tail-clip tests for centrally mediated effects. semanticscholar.orgthaiscience.info
Several studies have synthesized and tested new 1,3,4-thiadiazole derivatives, revealing significant analgesic properties. semanticscholar.orgnih.govijpsr.com For example, a series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides demonstrated good antalgic action in the writhing test. nih.gov Another study on different Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles found that the tested derivatives showed analgesic activity ranging from 46% to 56% inhibition in the acetic acid-induced writhing reflex method. thaiscience.info Research into imidazo[2,1-b] arjonline.orgsaudijournals.comfrontiersin.orgthiadiazole derivatives also identified compounds with antinociceptive activity comparable to the standard drug diclofenac. nih.gov These findings underscore the potential of the thiadiazole scaffold in developing new pain management therapies. semanticscholar.org
Table 4: Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives This table is representative of the types of data found in the cited research for the broader class of 1,3,4-thiadiazole derivatives.
| Compound Type | Test Model | Observed Effect | Reference |
|---|---|---|---|
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test | Good antalgic action. | nih.gov |
| 2,5-disubstituted-1,3,4-thiadiazole Schiff bases | Acetic acid writhing test | 46% to 56% inhibition. | thaiscience.info |
| 2,6-diaryl-imidazo[2,1-b] arjonline.orgsaudijournals.comfrontiersin.orgthiadiazole derivatives | In vivo models | Comparable antinociceptive activity to diclofenac. | nih.gov |
| N-Alkyl/Aryl-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamides | Hot-plate, tail-clip, writhing tests | Demonstrated both central and peripheral antinociceptive activity. | semanticscholar.org |
Antioxidant Activity
The 1,3,4-thiadiazole ring, with its sulfur atom, can contribute to the antioxidant properties of its derivatives. researchgate.net These compounds are investigated for their ability to scavenge free radicals, which are implicated in a variety of disease processes. saudijournals.com The antioxidant potential is often evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.comnih.gov
Research on 1,3,4-thiadiazole linked to 4-thiazolidinone (B1220212) derivatives showed that some of the synthesized compounds exhibited promising antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. saudijournals.com Another study on thiazolidinone derivatives of 1,3,4-thiadiazole also confirmed their antioxidant activity through various in vitro tests, including DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) assays. nih.gov The antioxidant potential of these compounds is often related to their capacity for hydrogen or electron donation and their ability to stabilize and delocalize unpaired electrons. saudijournals.com
Table 5: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Assay Method | Key Finding | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole linked 4-thiazolidinone derivatives | DPPH Assay | Some compounds showed IC50 values comparable to ascorbic acid. | saudijournals.com |
| Thiazolidinone derivatives of 1,3,4-thiadiazole | DPPH, FRAP, TBARS | Compound 4 was superior to other tested derivatives in DPPH assay. | nih.gov |
| 1,3,4-Thiadiazole derivatives with thiophene (B33073) groups | TLC-DPPH and DPPH assays | Compound 1 exhibited the highest antioxidant activity. | nih.gov |
| 1,3,4-Thiadiazoldiazenylacrylonitrile derivatives | DPPH Assay | Compounds 12–16 were the most potent antioxidants. | tandfonline.com |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands with proteins of known three-dimensional structures.
Molecular docking studies have been instrumental in elucidating the binding interactions of 1,3,4-thiadiazole (B1197879) derivatives with various enzymes and protein targets. The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes and interact strongly with biological targets. nih.gov The efficacy of these compounds is often enhanced by the introduction of an aromatic or cyclic substituent at the 5-position of the thiadiazole core. nih.gov
For instance, derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been identified as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. nih.gov In other studies, 1,3,4-thiadiazole derivatives have shown inhibitory activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for cancer cell proliferation. nih.gov
Docking simulations of various 1,3,4-thiadiazole compounds have revealed key interactions within the active sites of target proteins. For example, in the case of Abl protein kinase, a derivative formed hydrogen bonds with Met318, Tyr253, and Thr315 residues, with the trifluoromethylphenyl group fitting into a hydrophobic pocket. mdpi.com Similarly, docking of a 1,3,4-thiadiazole derivative into the active site of dihydrofolate reductase (DHFR) supported its biological activity. dovepress.com
The following table summarizes the results of selected molecular docking studies on 1,3,4-thiadiazole derivatives with various protein targets:
| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | Met318, Tyr253, Thr315 | IC50 = 7.4 µM |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | Dihydrofolate reductase (DHFR) | Not specified | Total binding energy = -1.6 E (Kcal/mol) |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Forms four hydrogen bonds | Docking score = -8.9 kcal/mol; MM-GBSA = -31.5 kcal/mol |
Molecular docking not only helps in understanding binding modes but also aids in predicting the mechanism of action of novel compounds. nih.gov By identifying the most likely biological target and the nature of the interaction, researchers can hypothesize how a compound exerts its therapeutic effect.
For example, the inhibition of enzymes like COX-2 and 15-LOX by certain 1,3,4-thiadiazole-thiazolidinone hybrids suggests an anti-inflammatory mechanism. nih.gov Similarly, the ability of some derivatives to target key kinases involved in tumorigenesis points towards an anticancer mechanism. mdpi.comdovepress.com The disruption of DNA replication processes is another proposed mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives, owing to the bioisosteric relationship between the thiadiazole ring and pyrimidine (B1678525) bases. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometric, electronic, and vibrational properties of molecules.
DFT calculations are employed to determine the optimized geometry and electronic properties of 1,3,4-thiadiazole derivatives. These calculations have shown that the 1,3,4-thiadiazole ring is planar. nih.gov The introduction of different substituents can influence the electronic properties, such as the HOMO-LUMO energy gap (ΔE). For instance, electronegative substituents like Cl and NO2 have been found to reduce the HOMO-LUMO energy gap, which can affect the molecule's reactivity and spectral properties. dergipark.org.tr
A study on 2-amino-5-phenyl-1,3,4-thiadiazole calculated the optimized geometric bond lengths and angles using the B3LYP/6-31G(d) basis set, which showed good agreement with experimental data. nih.gov
Theoretical vibrational frequencies calculated using DFT methods can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and understand the vibrational modes of the molecule. For 2-amino-5-phenyl-1,3,4-thiadiazole, the vibrational frequencies calculated by the B3LYP method were found to be superior to the scaled Hartree-Fock approach in correlating with the observed fundamental vibrational frequencies. nih.gov
Key vibrational bands observed in the FT-IR spectra of 1,3,4-thiadiazole derivatives include:
-NH stretching: Around 3285 cm⁻¹ dergipark.org.tr
Aromatic C-H stretching: Around 3055 cm⁻¹ dergipark.org.tr
Aliphatic C-H stretching: Around 2961-2918 cm⁻¹ dergipark.org.tr
C=N stretching (thiadiazole ring): Around 1597 cm⁻¹ dergipark.org.tr
C-S-C vibration: Around 698 cm⁻¹ dergipark.org.tr
Molecular Electrostatic Potential (MEP) maps are useful in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Quantum chemical calculations, including MEP analysis, can provide insights into a molecule's reactivity and intermolecular interactions. researchgate.net For 1,3,4-thiadiazole derivatives, MEP maps can help identify regions with negative potential, which are susceptible to electrophilic attack, and regions with positive potential, which are prone to nucleophilic attack. This information is valuable for understanding the compound's interaction with biological targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, an NBO analysis would provide quantitative insight into the electronic structure. Key areas of investigation would include:
Intramolecular Interactions: Examining the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This would reveal hyperconjugative effects, such as those between the lone pairs of nitrogen and sulfur atoms and the antibonding orbitals of the thiadiazole ring, as well as interactions involving the cyclohexyl and amine substituents.
Charge Distribution: Calculating the natural atomic charges on each atom to understand the electrostatic potential and identify reactive sites within the molecule.
Hybridization: Determining the hybridization of atomic orbitals to describe the geometry and nature of the chemical bonds.
Without specific studies on this compound, no data table on stabilization energies or atomic charges can be presented.
Time-Dependent DFT (TD-DFT) for Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method employed to predict the electronic absorption spectra of molecules. A TD-DFT study of this compound would yield valuable information about its electronic transitions. The typical output of such an analysis includes:
Maximum Absorption Wavelength (λmax): The specific wavelength(s) at which the molecule absorbs light most strongly.
Oscillator Strength (f): A dimensionless quantity that indicates the probability of a particular electronic transition.
Excitation Energies: The energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one.
Molecular Orbital Contributions: Identification of the specific molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO transitions).
This analysis would help in understanding the compound's photophysical properties, but no published TD-DFT data for this compound is currently available.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, often in complex with a biological target like a protein, MD simulations would offer insights into:
Binding Stability: Assessing the stability of the compound within a protein's binding pocket by calculating metrics like the root-mean-square deviation (RMSD) over the simulation period.
Interaction Dynamics: Observing the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and its target.
Conformational Changes: Analyzing how the compound and the protein adapt their shapes to achieve an optimal binding conformation.
As no MD simulation studies for this specific molecule have been published, details on its dynamic behavior and interaction profiles remain uncharacterized.
Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Evaluation
In silico ADMET prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. While many studies perform ADMET predictions for various 1,3,4-thiadiazole derivatives, specific results for this compound are not documented. A theoretical ADMET evaluation would typically generate data on parameters such as:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Calculation of properties like the blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of likely metabolic sites by cytochrome P450 enzymes.
Excretion: Estimation of clearance rates and half-life.
Toxicity: Prediction of potential toxicities, such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).
A representative data table for such an analysis is provided below, but it remains unpopulated due to the absence of specific data in the literature for the target compound.
| ADMET Property | Predicted Value |
| Absorption | |
| Human Intestinal Absorption (%) | Data not available |
| Caco-2 Permeability (nm/s) | Data not available |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeant | Data not available |
| Plasma Protein Binding (%) | Data not available |
| Metabolism | |
| CYP2D6 Inhibitor | Data not available |
| CYP3A4 Inhibitor | Data not available |
| Excretion | |
| Total Clearance (log L/hr/kg) | Data not available |
| Toxicity | |
| Ames Mutagenicity | Data not available |
| hERG Inhibition | Data not available |
| Hepatotoxicity | Data not available |
Conclusion and Future Research Directions
Summary of Key Findings on 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore that has been integrated into a multitude of compounds demonstrating significant biological activities. nih.govmdpi.com Derivatives of this compound, specifically, have been investigated for their therapeutic potential, revealing activities that include antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The core structure, consisting of a five-membered ring with a sulfur and two nitrogen atoms, provides a stable and effective foundation for drug design. rsc.orgresearchgate.net
Key findings indicate that the biological efficacy of these compounds is largely influenced by the nature of the substituents attached to the thiadiazole ring. mdpi.comwisdomlib.org For instance, the introduction of a cyclohexyl group is a critical structural feature contributing to the molecule's pharmacological profile. ontosight.aievitachem.com Research has shown that modifications at the 2-amino position and the 5-position of the thiadiazole ring can dramatically alter the compound's activity, allowing for the fine-tuning of its therapeutic effects. mdpi.commdpi.com The lipophilic nature of the sulfur atom in the thiadiazole ring enhances the molecule's ability to cross cellular membranes, which is a desirable trait for interacting with intracellular targets. nih.gov
Identification of Promising Lead Molecules for Further Development
Several derivatives of the this compound scaffold have emerged as promising lead molecules for the development of new therapeutic agents. These compounds have demonstrated significant activity in preclinical studies, warranting further investigation.
For example, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been identified as a compound with potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai Similarly, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been noted for its potential antimicrobial properties. evitachem.com In the realm of infectious diseases, certain N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives have shown significant antitubercular activity against M. tuberculosis H37 RV strain. researchgate.net
The anticancer potential of the broader 2-amino-1,3,4-thiadiazole (B1665364) class is also well-documented. mdpi.com For instance, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine demonstrated potent anti-proliferative effects against LoVo and MCF-7 cancer cell lines with minimal toxicity in a Daphnia magna model. mdpi.com Another study identified N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide as a selective inhibitor of the Abl protein kinase, showing activity against the Bcr-Abl positive K562 cell line. nih.gov
Below is a table summarizing some of the promising lead molecules from this class of compounds.
| Compound Name | Core Scaffold | Investigated Activity | Key Findings |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | This compound | Antimicrobial, Anti-inflammatory, Anticancer | Shows potential therapeutic applications in multiple disease areas. ontosight.ai |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | This compound | Antimicrobial | May inhibit key enzymes involved in microbial metabolic pathways. evitachem.com |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives | 5-Phenyl-1,3,4-thiadiazol-2-amine | Antitubercular | Compound C5 showed excellent activity against M. tuberculosis H37 RV strains. researchgate.net |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 5-Phenyl-1,3,4-thiadiazol-2-amine | Anticancer | Exhibited an IC50 value of 2.44 µM against LoVo cancer cells. mdpi.com |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 1,3,4-thiadiazole | Anticancer | Inhibited the Abl protein kinase with an IC50 value of 7.4 µM. nih.gov |
Recommendations for Advanced in vitro and in vivo Assays
To further elucidate the therapeutic potential of this compound derivatives, a systematic and comprehensive evaluation using advanced assays is necessary.
In vitro assays:
Target-based screening: For compounds showing anticancer activity, assays against specific molecular targets such as various kinases (e.g., EGFR, HER-2, Abl), carbonic anhydrases, and tubulin polymerization are recommended. nih.govnih.govnih.gov
Cell cycle analysis: Flow cytometry can be used to determine the effect of the compounds on cell cycle progression in cancer cell lines, identifying potential arrest at specific phases (e.g., G1, S, or G2/M). bohrium.comnih.gov
Apoptosis assays: To understand the mechanism of cell death, assays measuring markers of apoptosis such as caspase activation (caspase-3, -8, -9) and the Bax/Bcl-2 ratio should be conducted. nih.govresearchgate.net
Metabolic assays: High-throughput screening using assays like the MTT or SRB assay can determine the cytotoxic capacity of the compounds across a wide panel of human cancer cell lines. nih.govresearchgate.net
In vivo assays:
Xenograft models: For promising anticancer candidates, evaluation in tumor-bearing animal models (e.g., mice) is crucial to assess their in vivo efficacy and targeting ability. nih.gov
Pharmacokinetic studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential to understand their behavior in a biological system. acs.org
Toxicity studies: Acute and chronic toxicity studies in animal models are necessary to establish the safety profile of the compounds. mdpi.com This can include monitoring for neurotoxicity using tests like the rotarod method and assessing organ-specific toxicity by measuring biochemical parameters. frontiersin.org
Inflammation models: For compounds with potential anti-inflammatory activity, evaluation in established models like the carrageenan-induced rat paw edema test is recommended. rsc.orgnih.gov
Exploration of Novel Mechanisms of Action for this Class of Compounds
The 1,3,4-thiadiazole scaffold is known to interact with a diverse range of biological targets. nih.govresearchgate.net While some mechanisms of action have been established for certain derivatives, there is significant scope for exploring novel pathways.
Some derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the proliferation of cancer cells. mdpi.com Other established targets include carbonic anhydrase (CA), cyclooxygenase (COX), and various tyrosine kinases. frontiersin.orgrsc.orgresearchgate.net
Future research should aim to uncover new mechanisms. This could involve:
Target identification studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify novel protein targets for active compounds.
Computational modeling: In silico docking studies can predict potential binding interactions with a wide array of proteins, guiding experimental validation. nih.govcitedrive.com
Pathway analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways can reveal previously unknown mechanisms. For example, some thiadiazole derivatives have been shown to suppress Akt activity, leading to cell cycle arrest and apoptosis. nih.gov
By expanding the understanding of their mechanisms of action, researchers can better optimize these compounds for specific therapeutic applications and potentially identify new indications.
Strategies for Enhancing Efficacy and Selectivity
Improving the efficacy and selectivity of this compound derivatives is a key objective for future drug development. This can be achieved through several strategic approaches based on structure-activity relationship (SAR) studies. nih.gov
Structural Modification: The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the substituents at the C2 and C5 positions. mdpi.comresearchgate.net
Introducing different aryl or alkyl groups at the 5-position can significantly modulate activity. For example, studies on N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives showed that substitutions on the phenyl ring influenced antitubercular potency. researchgate.net
Modifications at the 2-amino group, such as the formation of amides or Schiff bases, can also enhance efficacy. mdpi.com
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the 1,3,4-thiadiazole scaffold with other known pharmacophores. researchgate.netnih.gov This approach can lead to compounds with synergistic activity or dual-targeting capabilities, potentially enhancing efficacy and overcoming resistance. nih.gov
Targeted Delivery: Developing formulations that specifically target diseased tissues, such as tumors, can increase local drug concentration, thereby enhancing efficacy while minimizing systemic side effects.
In Silico Design: Computational tools can be used to design novel derivatives with improved binding affinity and selectivity for their intended targets. frontiersin.orgcitedrive.com Molecular docking studies can help predict how modifications to the lead structure will affect its interaction with the target protein, guiding synthetic efforts. rsc.org
For instance, research on anticonvulsant 1,3,4-thiadiazole derivatives identified compounds 6d and 7d as having high activity, which was attributed to their specific substitutions that led to potent inhibition of human carbonic anhydrase (CA) isoforms II and IX. frontiersin.org
Addressing Drug Resistance and Toxicity
The development of drug resistance is a major challenge in chemotherapy, and toxicity is a common reason for the failure of drug candidates. nih.gov Addressing these issues is critical for the clinical translation of this compound derivatives.
Strategies to Overcome Drug Resistance:
Combination Therapy: Using thiadiazole derivatives in combination with other established drugs can create synergistic effects and target multiple pathways, reducing the likelihood of resistance.
Development of Dual Inhibitors: Designing single molecules that can inhibit multiple targets simultaneously is an effective strategy to combat resistance. nih.gov For example, dual inhibitors targeting both EGFR and HER2 have been developed to enhance therapeutic efficacy in cancer. nih.gov
Targeting Novel Pathways: Developing compounds that act on novel cellular targets for which resistance mechanisms have not yet evolved can provide new therapeutic options.
Strategies to Mitigate Toxicity:
Improving Selectivity: Enhancing the selectivity of compounds for their intended targets over off-target proteins is crucial for reducing side effects. SAR studies can guide the modification of chemical structures to improve selectivity. mdpi.com For example, some anticancer derivatives have shown weaker cytotoxic activity on normal cell lines compared to cancer cell lines. mdpi.com
Toxicity Screening: Early and comprehensive toxicity screening is essential. In vitro assays using normal cell lines and in vivo studies in animal models can help identify potential toxicities. mdpi.comfrontiersin.org For example, the Daphnia magna invertebrate model has been used to evaluate the toxicity of new thiadiazole compounds. mdpi.com
Prodrug Approach: Designing prodrugs that are activated only at the target site can minimize systemic exposure and reduce toxicity to healthy tissues.
One study on anticonvulsant 1,3,4-thiadiazole derivatives found that the most potent compounds did not show any signs of neurotoxicity at the highest tested dose in the rotarod test. frontiersin.org
Translational Research and Clinical Potential
The broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, highlights their significant translational and clinical potential. mdpi.comnih.govontosight.ai The versatility of the thiadiazole scaffold allows for the development of a wide array of therapeutic agents. nih.gov
The journey from a promising lead compound to a clinically approved drug is long and requires a multidisciplinary approach. For derivatives of this compound, the next steps in translational research should focus on:
Preclinical Development: Promising lead molecules must undergo rigorous preclinical evaluation, including detailed pharmacology, toxicology, and pharmacokinetic studies in relevant animal models to establish a strong safety and efficacy profile.
Biomarker Identification: Identifying biomarkers that can predict patient response to these new agents would be highly valuable for future clinical trials, enabling a more personalized medicine approach.
Investigational New Drug (IND) Application: Once sufficient preclinical data is gathered, an IND application can be filed with regulatory authorities to initiate clinical trials in humans.
Given the potent and diverse biological activities observed, there is a strong rationale for advancing the most promising 1,3,4-thiadiazole derivatives into clinical development for various indications, particularly in oncology and infectious diseases. mdpi.comresearchgate.net The ability to overcome drug resistance and the potential for high selectivity make this class of compounds particularly attractive for future therapeutic innovations. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, and what methodological considerations are critical for optimizing yield?
- Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with cyclohexyl-containing precursors. A two-step procedure involving heterocyclization (using carbon disulfide and acylated thiosemicarbazides) followed by alkylation with cyclohexyl reagents is common . Key parameters include reaction temperature (e.g., reflux at 90°C for 3 hours in POCl3-mediated reactions) and pH control during precipitation (adjusted to 8–9 with ammonia solution) . Solvent selection (e.g., DMF for alkylation) and catalyst use (e.g., triethylamine) also impact yield .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer : Multimodal characterization is essential:
- 1H-NMR : Identifies cyclohexyl proton environments (e.g., multiplet signals at δ 1.2–2.0 ppm) and NH2 group resonance .
- IR : Confirms N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 199 for C8H13N3S) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95% by TLC) .
Q. How are biological activities of this compound evaluated in antimicrobial studies?
- Answer : Standard protocols include:
- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) .
- MIC Determination : Serial dilutions (1–256 µg/mL) in nutrient broth, incubated at 37°C for 24 hours .
- Positive Controls : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
- Answer : Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., E. coli DNA gyrase or fungal CYP51) is used. Key steps:
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .
- Binding Site Analysis : Grid boxes centered on active sites (e.g., 20 ų for enzymes) .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (100 ns) .
Q. How can researchers resolve contradictions in spectral data or biological assay results for this compound?
- Answer : Apply factorial design (e.g., 2^k designs) to isolate variables:
- Factor Screening : Test pH, temperature, and solvent effects on synthesis .
- Response Surface Methodology (RSM) : Optimize reaction conditions to minimize impurities .
- Statistical Validation : Use ANOVA to confirm significance of biological activity trends (p < 0.05) .
Q. What strategies enhance the pharmacological profile of this compound derivatives?
- Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, pyridine rings) at the 5-position to improve lipophilicity and target engagement .
- Prodrug Design : Conjugate with acetylated sugars to enhance solubility .
- In Silico ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Waste Management : Segregate organic waste (e.g., DMSO/water recrystallization residues) and use certified disposal services .
- PPE : Wear nitrile gloves, goggles, and fume hoods during synthesis .
- Emergency Procedures : Neutralize spills with 5% sodium bicarbonate and evacuate areas if vapors exceed 50 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
